1-(3,3-Diphenylpropyl)-3-phenylurea
Description
1-(3,3-Diphenylpropyl)-3-phenylurea (CAS: 550307-60-3) is a synthetic urea derivative with the molecular formula C₂₂H₂₂N₂O and an average molecular mass of 330.431 g/mol . Its structure features a central urea group (-NH-CO-NH-) flanked by a 3,3-diphenylpropyl chain and a phenyl group.
Key identifiers include:
- ChemSpider ID: 734297
- Synonyms: N-(3,3-Diphenylpropyl)-N′-phenylurea, AGN-PC-0JWUMI
- IUPAC Name: this compound
Properties
Molecular Formula |
C22H22N2O |
|---|---|
Molecular Weight |
330.4g/mol |
IUPAC Name |
1-(3,3-diphenylpropyl)-3-phenylurea |
InChI |
InChI=1S/C22H22N2O/c25-22(24-20-14-8-3-9-15-20)23-17-16-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H2,23,24,25) |
InChI Key |
FWBHUKDGHMRVOX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CCNC(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea and Thiourea Derivatives
Bis-Urea/Bis-Thiourea Compounds
Compounds such as 21–25 (e.g., 1,12-bis-{3-[1-(3,3-diphenylpropyl)ureado]}-4,9-diazadodecane) share the 3,3-diphenylpropyl-urea motif but incorporate extended alkyl chains and thiourea substitutions. These modifications influence their roles as lysine-specific demethylase 1 (LSD1) inhibitors :
Key Insight : Thiourea derivatives (e.g., 22 ) exhibit stronger LSD1 inhibition due to improved sulfur-mediated interactions, whereas chain length modulates solubility and target engagement .
CPPU (1-(2-Chloropyridin-4-yl)-3-phenylurea)
Used agriculturally to increase fruit size, CPPU replaces the diphenylpropyl group with a chloropyridinyl moiety. Studies on kiwifruit show that higher concentrations (20–50 ppm) reduce fruit quality and storability by altering sugar-acid ratios and accelerating ethylene release .
| Property | 1-(3,3-Diphenylpropyl)-3-phenylurea | CPPU |
|---|---|---|
| Molecular Weight | 330.43 g/mol | 245.68 g/mol |
| Application | Therapeutic (CCR5 antagonism) | Agricultural growth regulator |
| Toxicity | Low (preclinical data) | Dose-dependent phytotoxicity |
CCR5 Antagonists with Piperidinyl/Phenylacetamide Groups
Pfizer and AstraZeneca developed analogs like UK-107,543 (a piperidinyl-based CCR5 antagonist) by replacing the urea group with piperidine or amide functionalities. QSAR models highlight critical parameters for CCR5 binding:
- Lipophilicity (CLogP) : Optimal range (3.5–4.5) enhances membrane permeability .
- LUMO Energy : Lower values (e.g., -1.2 eV) correlate with stronger receptor interactions .
- Substituent Effects : Guanidine derivatives show 10-fold higher potency than urea analogs due to cationic charge complementarity with CCR5’s acidic residues .
QSAR Model Performance
| Dataset | R² (Training) | R² (Validation) | Key Descriptors |
|---|---|---|---|
| 39 Compounds | 0.801 | 0.921 | CLogP, LUMO, ChiInf3 |
Antimicrobial Urea Derivatives
Triclocarban (1-(3,4-Dichlorophenyl)-3-phenylurea) shares the phenylurea core but includes dichlorophenyl groups, enhancing its antimicrobial activity. It is widely used in soaps and plastics but faces regulatory scrutiny due to endocrine-disruption risks .
| Property | This compound | Triclocarban |
|---|---|---|
| Chlorine Substituents | None | 3,4-Dichloro |
| LogP | 5.2 | 4.1 |
| Primary Use | HIV therapy | Antimicrobial agent |
Non-Urea Derivatives with Diphenylpropyl Moieties
Prozapine (1-(3,3-Diphenylpropyl)hexamethylenimine) replaces the urea group with a hexamethylenimine ring, shifting its application to anticholinergic therapy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 1-(3,3-Diphenylpropyl)-3-phenylurea, and how can purity be optimized?
- Answer : The compound can be synthesized via multi-step organic reactions, such as nucleophilic substitution followed by urea formation. For example, analogous syntheses involve reacting precursors like 3-chloropropanol with phenylurea derivatives under reflux conditions, followed by cyclization using trifluoroacetic acid (TFA) to stabilize intermediates . Purification is typically achieved through crystallization (e.g., using glyme as a solvent) or column chromatography with silica gel. Purity validation requires HPLC (≥95% purity) and NMR spectroscopy to confirm structural integrity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Answer : Key techniques include:
- 1H/13C NMR : To verify substituent positions and confirm the absence of unreacted precursors.
- HPLC-MS : For assessing purity and detecting trace impurities.
- FT-IR : To identify functional groups like urea carbonyl (C=O stretch ~1640 cm⁻¹) and aromatic C-H bonds.
- Melting Point Analysis : Consistency with literature values (e.g., 183–190°C for related phenylurea derivatives) ensures crystallinity .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Answer : Although comprehensive toxicological data are limited, standard precautions include:
- PPE : Nitrile gloves, lab coats, and ANSI-approved safety goggles.
- Ventilation : Use fume hoods to minimize inhalation of dust or vapors.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can QSAR models be applied to optimize the biological activity of this compound derivatives?
- Answer : Quantitative Structure-Activity Relationship (QSAR) studies involve:
- Descriptor Calculation : Use software like MOE or Schrodinger to compute electronic (e.g., logP, H-bond donors) and steric parameters.
- Model Validation : Apply partial least squares (PLS) regression with cross-validation (e.g., leave-one-out) to predict CCR5 binding affinity, as demonstrated in analogues with R² > 0.85 .
- Substituent Optimization : Introduce electron-withdrawing groups (e.g., -SO₂Me) at specific positions to enhance receptor interactions .
Q. What computational strategies elucidate the compound’s interaction with biological targets like CCR5?
- Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can map binding modes. For example:
- Docking : Align the diphenylpropyl moiety into CCR5’s hydrophobic pocket, with the urea group forming H-bonds with Glu283 .
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energy (ΔG ~ -9.2 kcal/mol for high-affinity analogues) .
Q. How do structural modifications impact the compound’s pharmacokinetic properties?
- Answer : Systematic modifications (e.g., alkyl chain elongation, aryl substitution) can be evaluated via:
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to measure half-life (t½) and CYP450 inhibition.
- Permeability Studies : Use Caco-2 cell monolayers to assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability) .
Q. What experimental approaches resolve contradictions in reported toxicity data for phenylurea derivatives?
- Answer : Discrepancies arise from varying assay conditions. Standardize protocols:
- In Vitro Toxicity : MTT assays on HepG2 cells (IC50 determination).
- Genotoxicity : Ames test (TA98 strain) to detect mutagenic potential.
- Comparative Studies : Cross-reference results with structurally similar compounds (e.g., 1-Methyl-3,3-diphenylurea) to identify structure-toxicity trends .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
